molecular formula C12H15FN2O3S B2724578 N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1448132-00-0

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2724578
CAS No.: 1448132-00-0
M. Wt: 286.32
InChI Key: FYXGKZVWJYARAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of N-ethyl-3-aminopropanol with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the azetidine ring.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the azetidine intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities, such as antimicrobial coatings and polymer additives.

Mechanism of Action

The mechanism of action of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-ethyl-3-((4-methylphenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.

    N-ethyl-3-((4-nitrophenyl)sulfonyl)azetidine-1-carboxamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and biological activity. The fluorine atom can enhance the compound’s metabolic stability and improve its pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXGKZVWJYARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.